Methyl 2-(azetidin-1-yl)acetate
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Overview
Description
Methyl 2-(azetidin-1-yl)acetate is a heterocyclic compound containing an azetidine ring Azetidine is a four-membered saturated nitrogen-containing ring, which is known for its significant strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(azetidin-1-yl)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Another method involves the treatment of methyl 2-(dimethoxyphosphoryl)acetate with oxetan-3-one to obtain methyl (oxetan-3-ylidene)acetate, which is further treated with various (N-Boc-cycloaminyl)amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving the use of high-throughput reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines.
Scientific Research Applications
Methyl 2-(azetidin-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar in structure but without the ester group.
Pyrrolidine: A five-membered nitrogen-containing ring, less strained and more stable than azetidine.
Piperidine: A six-membered nitrogen-containing ring, commonly found in many natural products and pharmaceuticals.
Uniqueness
Methyl 2-(azetidin-1-yl)acetate is unique due to its combination of the azetidine ring and the ester group. This combination imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(azetidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-7-3-2-4-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLHCROWUZEWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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